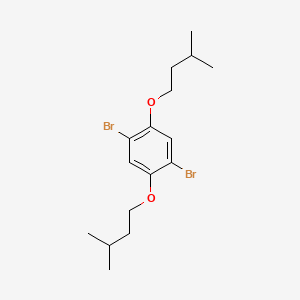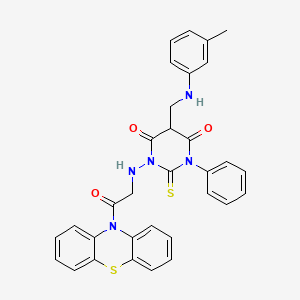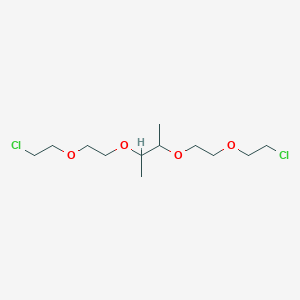
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane is an organic compound characterized by its unique structure, which includes two chlorine atoms and multiple ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane typically involves the reaction of appropriate chlorinated precursors with ether-forming reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield ether derivatives, while oxidation can produce carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane involves its interaction with molecular targets through its chlorine atoms and ether linkages. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 1,12-Dichloro-3,6,9-trioxadodecane
- 1,10-Dichloro-2,5,8-trioxadecane
Uniqueness
1,14-Dichloro-7,8-dimethyl-3,6,9,12-tetraoxatetradecane is unique due to its longer carbon chain and additional ether linkages compared to similar compounds. This structural difference can result in distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be suitable.
Propiedades
Número CAS |
139426-29-2 |
|---|---|
Fórmula molecular |
C12H24Cl2O4 |
Peso molecular |
303.22 g/mol |
Nombre IUPAC |
2,3-bis[2-(2-chloroethoxy)ethoxy]butane |
InChI |
InChI=1S/C12H24Cl2O4/c1-11(17-9-7-15-5-3-13)12(2)18-10-8-16-6-4-14/h11-12H,3-10H2,1-2H3 |
Clave InChI |
JELPMWCAYYWINH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)OCCOCCCl)OCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
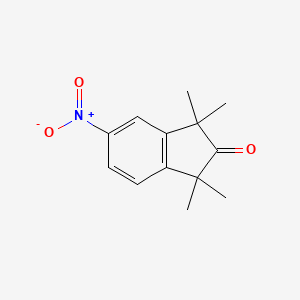
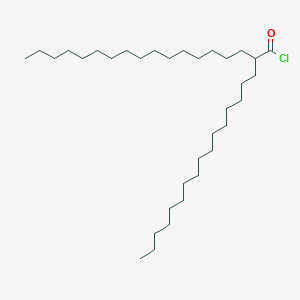
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)
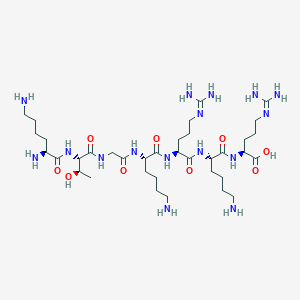
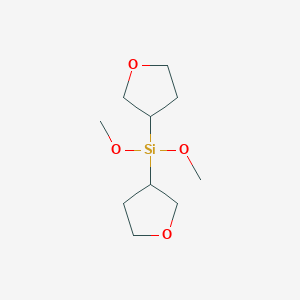
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)

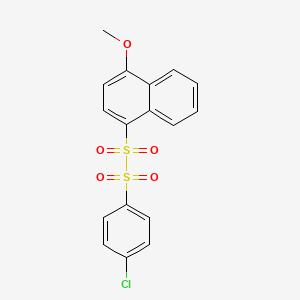
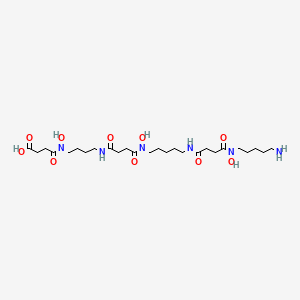
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)
